molecular formula C9H12BrN3OS B14372591 N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide CAS No. 91708-26-8

N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide

Cat. No.: B14372591
CAS No.: 91708-26-8
M. Wt: 290.18 g/mol
InChI Key: PYFXOLSTFROLGO-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromo-3-methoxyphenyl)methyl]hydrazinecarbothioamide
  • N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide
  • Methyl 3-bromo-4-methoxybenzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine and methoxy groups, along with the hydrazinecarbothioamide moiety, make it a versatile compound for various applications .

Properties

CAS No.

91708-26-8

Molecular Formula

C9H12BrN3OS

Molecular Weight

290.18 g/mol

IUPAC Name

1-amino-3-[(3-bromo-4-methoxyphenyl)methyl]thiourea

InChI

InChI=1S/C9H12BrN3OS/c1-14-8-3-2-6(4-7(8)10)5-12-9(15)13-11/h2-4H,5,11H2,1H3,(H2,12,13,15)

InChI Key

PYFXOLSTFROLGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=S)NN)Br

Origin of Product

United States

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